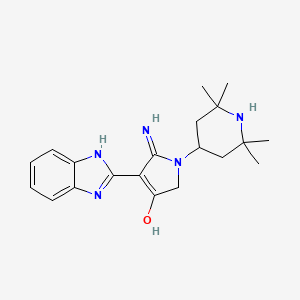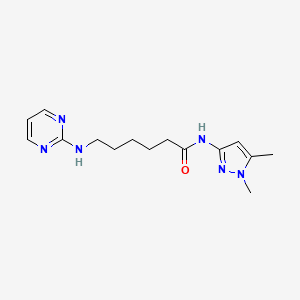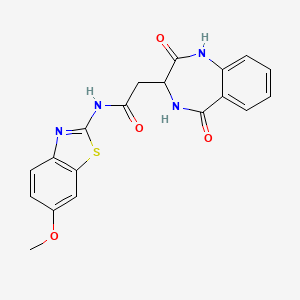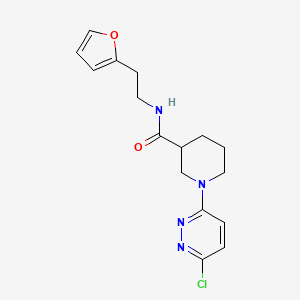![molecular formula C13H13N3O4 B11000945 N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B11000945.png)
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which is further coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroacetate, hydrazine, amino acid ester hydrochloride, and various amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various monopeptides and dipeptides, which have been shown to exhibit significant biological activities .
Scientific Research Applications
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various phthalazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit EGFR, leading to apoptosis in cancer cells. The compound’s binding disposition towards EGFR protein has been highlighted in molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazine derivatives such as:
- 4-benzyl-1-oxophthalazin-2-yl methyl acetate
- 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide
Uniqueness
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is unique due to its specific structure and the significant biological activities it exhibits. Its potential as a selective anti-breast cancer agent through EGFR-mediated apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c17-11(14-6-5-12(18)19)8-16-13(20)10-4-2-1-3-9(10)7-15-16/h1-4,7H,5-6,8H2,(H,14,17)(H,18,19) |
InChI Key |
MDTOBHRDCXJGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11000866.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1H-indol-2-yl)methanone](/img/structure/B11000872.png)
![(1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11000875.png)
![(1S,5R)-3-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11000878.png)
![1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B11000882.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B11000885.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11000891.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11000918.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B11000928.png)

![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000937.png)

